molecular formula C15H9NO4 B12428321 (6-Nitrobenzofuran-2-YL)(phenyl)methanone

(6-Nitrobenzofuran-2-YL)(phenyl)methanone

Cat. No.: B12428321
M. Wt: 267.24 g/mol
InChI Key: CHJDYZMFHILRKV-UHFFFAOYSA-N
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Description

(6-Nitrobenzofuran-2-YL)(phenyl)methanone is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a nitro group at the 6th position of the benzofuran ring and a phenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitrobenzofuran-2-YL)(phenyl)methanone typically involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ω-bromoacetophenone or ethyl bromoacetate under basic conditions. The reaction is often carried out in the presence of potassium carbonate in a solvent such as dimethylformamide (DMF). Microwave-assisted synthesis has been reported to improve yields and reduce reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: (6-Aminobenzofuran-2-YL)(phenyl)methanone.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Based on the search results, "(6-Nitrobenzofuran-2-YL)(phenyl)methanone" and its derivatives have a variety of applications in pharmaceutical development, bioimaging, material science, environmental monitoring, and chemical biology.

Pharmaceutical Development

Nitrobenzofuran derivatives are key intermediates in synthesizing pharmaceuticals, particularly anticancer agents . For example, 3-Amino-2-benzoyl-6-nitrobenzofuran is utilized in synthesizing drugs targeting cancer and inflammatory diseases because of its unique structural properties . Similarly, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is useful in developing novel pharmaceuticals, especially anticancer agents, due to its ability to interact effectively with biological targets . Furthermore, certain synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have shown antibacterial activity, indicating their potential in developing antimicrobial drugs .

Fluorescent Probes

These compounds can be used to create fluorescent probes for biological imaging . The fluorescent properties of 3-Amino-2-benzoyl-6-nitrobenzofuran make it valuable for visualizing cellular processes in real-time, which is crucial for drug discovery and development . 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is also employed in creating fluorescent probes for biological imaging, enabling researchers to visualize cellular processes in real-time .

Material Science

Nitrobenzofuran derivatives are useful in developing advanced materials with specific optical or electronic properties . For instance, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is used in creating organic light-emitting diodes (OLEDs) that are more efficient and have better color purity than traditional materials .

Environmental Monitoring

These compounds can be employed in detecting pollutants . The unique structure of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran allows for the development of sensors that can identify specific contaminants in water and air, aiding in environmental protection efforts .

Organic Synthesis

3-Amino-2-benzoyl-6-nitrobenzofuran acts as a building block in organic chemistry, facilitating the creation of complex molecules and streamlining the synthesis of new compounds with potential therapeutic effects .

Research in Chemical Biology

Mechanism of Action

The mechanism of action of (6-Nitrobenzofuran-2-YL)(phenyl)methanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

  • (3-Amino-6-nitrobenzofuran-2-YL)(phenyl)methanone
  • (6-Nitrobenzofuran-2-YL)(4-methylphenyl)methanone

Comparison: (6-Nitrobenzofuran-2-YL)(phenyl)methanone is unique due to the specific positioning of the nitro group and the phenyl group This structural arrangement can influence its reactivity and biological activity compared to similar compounds

Biological Activity

(6-Nitrobenzofuran-2-YL)(phenyl)methanone is a compound that belongs to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

 6 Nitrobenzofuran 2 YL phenyl methanone\text{ 6 Nitrobenzofuran 2 YL phenyl methanone}

This structure features a nitro group on the benzofuran ring, which is known to influence its biological properties.

Antitumor Activity

Benzofuran derivatives, including this compound, have shown significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines. For instance, a series of benzofuran derivatives demonstrated IC50 values as low as 11 μM against ovarian cancer cells (A2780) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of this compound derivatives. A study synthesized several derivatives and evaluated their antibacterial effects using agar well diffusion techniques. The results indicated that some derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal antifungal effects .

CompoundAntibacterial ActivityMIC (μg/mL)
2aHigh25
2bModerate50
2cLow100

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging activity. Some derivatives showed significant free radical scavenging capabilities, indicating their potential use in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial growth.
  • Induction of Apoptosis : These compounds may trigger apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.
  • Scavenging Free Radicals : The antioxidant properties are primarily due to the ability of these compounds to neutralize reactive oxygen species (ROS).

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Case Study 1 : A derivative was tested for its anticancer effects on human leukemia cells, resulting in a significant reduction in cell viability at concentrations above 10 μM.
  • Case Study 2 : In a clinical setting, a compound derived from this compound was administered to patients with bacterial infections resistant to standard antibiotics, showing promising results in reducing infection severity.

Properties

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

(6-nitro-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H9NO4/c17-15(10-4-2-1-3-5-10)14-8-11-6-7-12(16(18)19)9-13(11)20-14/h1-9H

InChI Key

CHJDYZMFHILRKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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